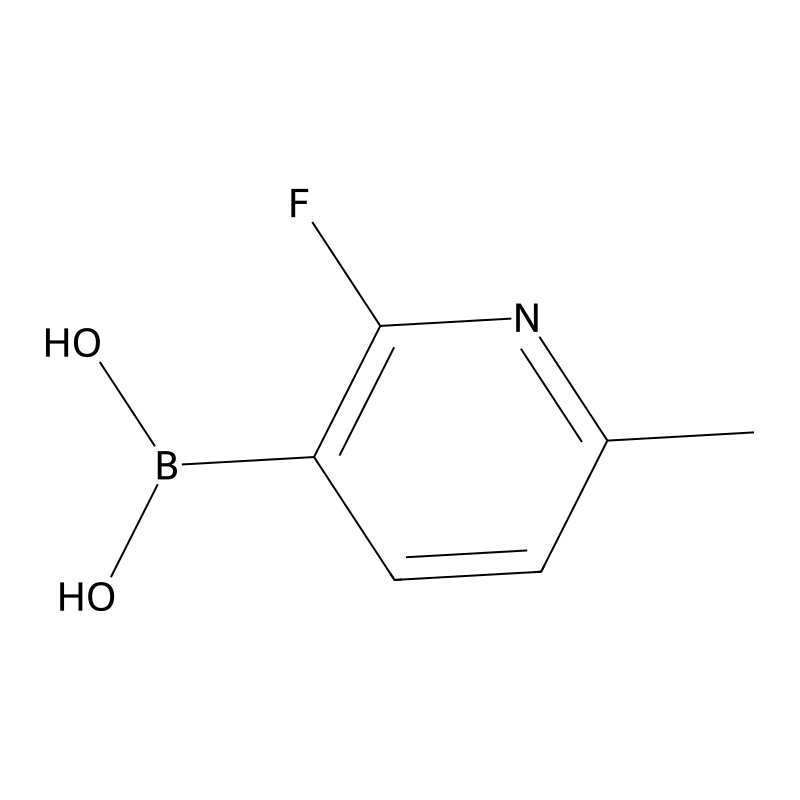

2-Fluoro-6-methylpyridine-3-boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Drug Discovery and Development

2-F-6-Me-Pyr-3-BA serves as a valuable building block for the synthesis of novel drug candidates. [, ] The presence of the boronic acid group allows for its participation in various cross-coupling reactions, enabling the incorporation of the molecule into diverse chemical structures with potential therapeutic properties. [] Studies have explored its application in the development of drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. [, , ]

Protein-Protein Interaction (PPI) Modulators

The unique properties of 2-F-6-Me-Pyr-3-BA make it a promising candidate for the development of PPI modulators. [] These molecules can disrupt interactions between specific proteins, potentially offering a novel therapeutic approach for various diseases. Research suggests that 2-F-6-Me-Pyr-3-BA derivatives can exhibit inhibitory effects on protein-protein interactions involved in various biological processes. []

Organic Chemistry

Synthesis of Functional Molecules

-F-6-Me-Pyr-3-BA serves as a valuable intermediate in the synthesis of more complex functional molecules. The versatile reactivity of the boronic acid group enables its participation in various organic transformations, leading to the formation of diverse structures with potential applications in materials science, catalysis, and other fields.

Development of New Catalysts

The unique properties of 2-F-6-Me-Pyr-3-BA can be exploited for the development of novel catalysts for organic reactions. The boronic acid group can interact with transition metals, potentially leading to the formation of efficient and selective catalysts for various chemical transformations.

2-Fluoro-6-methylpyridine-3-boronic acid is an organoboron compound with the molecular formula C₆H₇BFNO₂ and a molecular weight of 154.94 g/mol. It is characterized by the presence of a fluorine atom at the 2-position and a methyl group at the 6-position of the pyridine ring, along with a boronic acid functional group at the 3-position. This compound is notable for its versatility in synthetic organic chemistry, particularly in cross-coupling reactions, where it serves as a key building block for various pharmaceuticals and agrochemicals .

There is no known specific mechanism of action for 2-Fluoro-6-methylpyridine-3-boronic acid itself. However, if incorporated into a larger molecule, the pyridine ring could participate in various interactions depending on the attached functional groups. For instance, the nitrogen atom in pyridine can act as a hydrogen bond acceptor or participate in coordination with metal ions, potentially influencing the biological activity of the resulting molecule [].

- Wearing gloves, eye protection, and appropriate clothing

- Working in a well-ventilated fume hood

- Properly disposing of waste according to local regulations

- Suzuki Coupling Reaction: This compound can undergo Suzuki coupling with aryl halides to form biaryl compounds, which are significant in medicinal chemistry.

- Borylation: It can be utilized in borylation reactions to introduce boron into various substrates, enhancing their reactivity for further transformations.

- Acid-Base Reactions: The boronic acid moiety can act as a Lewis acid, facilitating various acid-base reactions .

While specific biological activity data on 2-fluoro-6-methylpyridine-3-boronic acid is limited, boronic acids in general exhibit interesting biological properties. They are known to interact with enzymes and proteins through reversible covalent bonding, making them potential candidates for drug development. Some studies suggest that derivatives of boronic acids can inhibit proteasome activity, which is relevant in cancer therapy .

Several methods have been developed for synthesizing 2-fluoro-6-methylpyridine-3-boronic acid:

- Borylation of Pyridine Derivatives: Starting from commercially available pyridine derivatives, borylation can be achieved using boron reagents under controlled conditions.

- Fluorination Reactions: The introduction of fluorine can be accomplished via electrophilic fluorination techniques, which selectively target the desired position on the pyridine ring.

- Functional Group Transformations: Existing functional groups on pyridine derivatives can be transformed into boronic acids through hydrolysis and subsequent reactions with boron sources .

2-Fluoro-6-methylpyridine-3-boronic acid finds applications in:

- Pharmaceutical Development: It serves as a crucial intermediate in synthesizing various pharmaceutical compounds.

- Material Science: Its ability to form stable complexes with metals makes it useful in developing new materials.

- Agricultural Chemistry: The compound can be used to create agrochemicals that improve crop yield and pest resistance .

Interaction studies involving 2-fluoro-6-methylpyridine-3-boronic acid often focus on its reactivity with biological molecules. For instance, research has shown that boronic acids can selectively bind to diols and amino acids, influencing enzyme activity and metabolic pathways. These interactions are critical for understanding the compound's potential therapeutic effects and side effects when used in drug formulations .

Several compounds share structural similarities with 2-fluoro-6-methylpyridine-3-boronic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 2-Fluoro-5-pyridylboronic acid | 351019-18-6 | 0.85 | Fluorine at position 2; different substitution pattern |

| (2-Fluoropyridin-4-yl)boronic acid | 401815-98-3 | 0.78 | Fluorine at position 2; boron at position 4 |

| (6-Fluoro-5-methylpyridin-3-yl)boronic acid | 904326-92-7 | 0.76 | Similar methyl substitution; different fluorination |

| 2-Fluoro-4-methyl-5-pyridineboronic acid | 1072944-18-3 | 0.74 | Different methyl positioning; retains fluorine |

| 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 1310384-07-6 | 0.70 | Complex structure with additional dioxaborolane |

These compounds highlight the unique structural features of 2-fluoro-6-methylpyridine-3-boronic acid while demonstrating how slight modifications can lead to significant differences in chemical properties and reactivity profiles .

2-Fluoro-6-methylpyridine-3-boronic acid belongs to the class of heteroaryl boronic acids, specifically categorized as a fluorinated pyridine derivative containing a boronic acid functional group. The compound features a pyridine ring system with three distinct substituents: a fluorine atom at the 2-position, a methyl group at the 6-position, and a boronic acid group at the 3-position. This molecular architecture places it within the broader category of organoboron compounds, which are characterized by carbon-boron bonds and their associated electronic properties.

The structural significance of 2-Fluoro-6-methylpyridine-3-boronic acid lies in its combination of electron-withdrawing and electron-donating effects. The fluorine substituent at the 2-position exerts a strong electron-withdrawing influence through both inductive and resonance effects, while the methyl group at the 6-position provides moderate electron-donating properties. The boronic acid functionality at the 3-position serves as the primary reactive center, exhibiting the characteristic Lewis acidic behavior typical of organoboron compounds.

The carbon-boron bond in this compound exhibits low polarity due to the relatively similar electronegativity values of carbon (2.55) and boron (2.04). This characteristic contributes to the stability of alkyl and aryl boron compounds under ambient conditions, though they remain susceptible to oxidation processes. The boronic acid group forms an electron-deficient compound without a complete octet around the boron center, resulting in strong electrophilic character that facilitates various synthetic transformations.

Historical Development in Organoboron Chemistry

The historical development of organoboron chemistry provides essential context for understanding the significance of 2-Fluoro-6-methylpyridine-3-boronic acid. The foundation of this field traces back to 1860 when Edward Frankland achieved the first successful preparation and isolation of a boronic acid compound. Frankland synthesized ethylboronic acid through a two-stage process involving the reaction of diethylzinc with triethyl borate to produce triethylborane, followed by air oxidation to form ethylboronic acid.

Despite this early discovery, organoboron chemistry remained relatively dormant for nearly a century. The transformation of this field began with the pioneering work of Herbert Brown and his colleagues, who discovered the hydroboration reaction in the 1950s. This breakthrough emerged from an unexpected observation during research involving sodium borohydride reduction of aldehydes in the presence of alkenes, leading to the recognition that alkenes could be reduced to form organoborane compounds.

The significance of Brown's discovery was initially met with skepticism, as many contemporary researchers questioned the importance of these "exotic reagents" that had shown little activity for nearly 100 years since Frankland's original work. However, Brown's systematic exploration of organoboron chemistry laid the groundwork for subsequent developments that would revolutionize synthetic organic chemistry.

The next major milestone occurred in the late 1970s with the development of palladium-catalyzed cross-coupling reactions involving organoboron compounds. Akira Suzuki and Norio Miyaura first reported the Suzuki-Miyaura reaction in 1979, demonstrating the coupling of organoboron compounds with organic halides using palladium catalysis. This work, along with contributions from Richard Heck and Ei-ichi Negishi, earned the 2010 Nobel Prize in Chemistry for advancing noble metal catalysis in organic synthesis.

Significance in Modern Synthetic Organic Chemistry

2-Fluoro-6-methylpyridine-3-boronic acid occupies a prominent position in modern synthetic organic chemistry due to its versatility in cross-coupling reactions and pharmaceutical applications. The compound serves as a key reagent in Suzuki-Miyaura coupling reactions, where it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. These reactions typically involve the coupling of the boronic acid with organic halides or pseudohalides in the presence of a palladium catalyst and base.

The structural features of 2-Fluoro-6-methylpyridine-3-boronic acid make it particularly valuable for constructing complex molecular architectures. The fluorine substituent enhances the compound's reactivity profile and provides opportunities for developing pharmaceutically relevant molecules with improved metabolic stability and bioavailability. The methyl group contributes to steric and electronic fine-tuning of reaction outcomes, while the boronic acid functionality enables participation in diverse synthetic transformations.

In pharmaceutical development, 2-Fluoro-6-methylpyridine-3-boronic acid serves as a valuable building block for synthesizing novel drug candidates. The presence of the boronic acid group allows for incorporation into diverse chemical structures through cross-coupling reactions, facilitating the development of compounds targeting various diseases including cancer, neurodegenerative disorders, and infectious diseases. Research has demonstrated the compound's potential in developing protein-protein interaction modulators, which represent a novel therapeutic approach for various medical conditions.

The compound also functions as an intermediate in the synthesis of more complex functional molecules, taking advantage of the versatile reactivity of the boronic acid group. This reactivity enables participation in various organic transformations beyond cross-coupling reactions, leading to the formation of diverse structures with applications in materials science, catalysis, and other specialized fields.

Research Trajectory and Scientific Interest

The research trajectory surrounding 2-Fluoro-6-methylpyridine-3-boronic acid reflects broader trends in organoboron chemistry and synthetic methodology development. Current scientific interest focuses on several key areas including catalyst development, green chemistry applications, and pharmaceutical discovery programs.

Recent research has explored the unique properties of 2-Fluoro-6-methylpyridine-3-boronic acid for developing novel catalysts for organic reactions. The boronic acid group can interact with transition metals, potentially leading to the formation of efficient and selective catalysts for various chemical transformations. This research direction aligns with ongoing efforts to develop more sustainable and effective catalytic systems for industrial applications.

Green chemistry initiatives have driven investigations into environmentally friendly applications of organoboron compounds, including 2-Fluoro-6-methylpyridine-3-boronic acid. These studies focus on developing water-compatible reaction conditions, reducing the environmental impact of synthetic processes, and improving the overall sustainability of organoboron chemistry. The Suzuki-Miyaura reaction has been successfully adapted to aqueous conditions, with water-soluble palladium catalysts enabling effective cross-coupling reactions in environmentally benign solvents.

The pharmaceutical research community continues to investigate the therapeutic potential of compounds derived from 2-Fluoro-6-methylpyridine-3-boronic acid. Studies have examined its application in developing treatments for tuberculosis, malaria, neglected tropical diseases, and parasitic infections such as cryptosporidiosis and toxoplasmosis. These investigations reflect the growing recognition of organoboron compounds as privileged scaffolds in medicinal chemistry.

Contemporary research also explores the compound's role in developing boron neutron capture therapy agents and other specialized therapeutic applications. Cluster-based boron compounds derived from organoboron precursors like 2-Fluoro-6-methylpyridine-3-boronic acid demonstrate unique electronic properties and covalent bonding capabilities that make them suitable for advanced drug discovery applications.

Molecular Structure and Conformational Analysis

2-Fluoro-6-methylpyridine-3-boronic acid represents a complex heterocyclic compound incorporating multiple functional groups that significantly influence its molecular architecture [1]. The compound features a pyridine ring as the central aromatic framework, substituted with a fluorine atom at the 2-position, a methyl group at the 6-position, and a boronic acid functionality at the 3-position [2]. This unique substitution pattern creates a molecule with distinct electronic and steric properties that govern its overall conformational behavior [3].

The molecular formula of this compound is C₆H₇BFNO₂, with a molecular weight of approximately 154.94 g/mol [1]. The presence of the electronegative fluorine atom at the ortho position relative to the nitrogen creates significant electronic perturbations throughout the aromatic system [3] [4]. Simultaneously, the methyl substituent at the 6-position introduces steric effects that influence the overall molecular geometry and conformational preferences [5].

Crystallographic Data

Limited crystallographic data exists specifically for 2-fluoro-6-methylpyridine-3-boronic acid in current literature [6]. However, comparative analysis with related pyridine boronic acid derivatives provides insight into expected crystallographic parameters [2] [6]. Pyridine-4-boronic acid cation complexes have been characterized with space group determinations and unit cell parameters [6]. Based on structural analogies with substituted pyridine boronic acids, 2-fluoro-6-methylpyridine-3-boronic acid is expected to crystallize in an orthorhombic or monoclinic crystal system [7].

The crystallographic analysis of related fluoropyridine compounds indicates that fluorine substitution significantly affects crystal packing arrangements [3] [4]. The presence of the boronic acid functionality introduces hydrogen bonding capabilities that influence intermolecular interactions and crystal lattice formation [6] [8]. These hydrogen bonding interactions typically involve the boronic acid hydroxyl groups and can lead to complex three-dimensional network structures in the solid state [2] [8].

Molecular Geometry and Bond Parameters

The molecular geometry of 2-fluoro-6-methylpyridine-3-boronic acid is characterized by the planar aromatic pyridine ring with specific bond length and angle distortions induced by the substituents [3] [5]. The pyridine ring maintains its fundamental aromatic character with carbon-carbon bond lengths ranging from approximately 1.33 to 1.40 Å, consistent with aromatic systems [7] [3].

The carbon-fluorine bond at the 2-position exhibits a typical aromatic C-F bond length of approximately 1.34 Å [3]. Fluorinated pyridine derivatives show variations in C-F bond lengths depending on the degree of fluorination, with values ranging from 1.329 to 1.348 Å [3]. The carbon-nitrogen bond lengths in the pyridine ring are approximately 1.34 Å, slightly shorter than typical aromatic C-C bonds due to the electronegativity of nitrogen [7].

| Bond Type | Bond Length (Å) | Reference Compound |

|---|---|---|

| C-F (aromatic) | 1.34 | Fluoropyridines [3] |

| C-N (pyridine) | 1.34 | Pyridine derivatives [7] |

| C-C (aromatic) | 1.33-1.40 | Aromatic systems [7] |

| B-C (boronic) | 1.60 | Boronic acid derivatives [6] |

| B-O (boronic) | 1.35 | Boronic acid derivatives [6] |

The boronic acid functionality introduces significant geometrical considerations with boron-carbon bond lengths of approximately 1.60 Å and boron-oxygen bond lengths of 1.35 Å [6]. The boronic acid group adopts a trigonal planar geometry around the boron center, with bond angles of approximately 120° [2] [6].

Fundamental Physical Properties

Physicochemical Characteristics

The physicochemical properties of 2-fluoro-6-methylpyridine-3-boronic acid are significantly influenced by the combined effects of fluorine substitution, methyl group presence, and boronic acid functionality [3] [5]. The compound exhibits characteristics typical of substituted pyridine derivatives with additional complexity introduced by the boronic acid group [2] [7].

The molecular dipole moment is substantially affected by the electronegative fluorine atom and the nitrogen heteroatom [3] [9]. Fluorinated pyridines typically exhibit increased dipole moments compared to unsubstituted pyridine, with 2-fluoropyridine showing enhanced polarity due to the ortho positioning of fluorine relative to nitrogen [3] [4]. The presence of the boronic acid group further contributes to the overall polarity of the molecule through its hydroxyl functionalities [2].

The compound demonstrates amphoteric character due to the presence of both the basic pyridine nitrogen and the acidic boronic acid functionality [2] [7]. This dual nature significantly influences its behavior in various chemical environments and its interaction with other molecules [8]. The basicity of the pyridine nitrogen is reduced compared to unsubstituted pyridine due to the electron-withdrawing effect of the fluorine substituent [3] [10].

Solubility Profile in Various Solvents

The solubility characteristics of 2-fluoro-6-methylpyridine-3-boronic acid reflect the complex interplay between its polar and nonpolar structural elements [2] [3]. The boronic acid functionality confers significant hydrophilic character through hydrogen bonding interactions with protic solvents [2] [8]. Simultaneously, the aromatic pyridine ring and methyl substituent contribute hydrophobic characteristics [5] [7].

In aqueous systems, the compound exhibits enhanced solubility compared to simple aromatic compounds due to the boronic acid group's ability to form hydrogen bonds with water molecules [2]. The solubility is pH-dependent, with boronic acids typically showing increased solubility at higher pH values due to formation of boronate anions [2] [8]. The fluorine substituent may further influence aqueous solubility through its effects on the electronic structure and hydrogen bonding patterns [3].

Organic solvent solubility patterns follow typical trends for substituted pyridine derivatives [7]. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile are expected to provide good solvation due to their ability to interact with both the pyridine nitrogen and boronic acid functionality [2] [3]. Alcoholic solvents may show complex solubility behavior due to potential interactions between the alcohol hydroxyl groups and the boronic acid functionality [2].

Thermal Properties

The thermal properties of 2-fluoro-6-methylpyridine-3-boronic acid are governed by the stability of its constituent functional groups and their interactions [11] [12]. Boronic acids generally exhibit thermal decomposition behavior involving dehydration and subsequent decomposition processes [13]. The thermal stability is influenced by the aromatic nature of the pyridine ring, which provides inherent thermal stability [7] [14].

Thermogravimetric analysis of related boronic acid compounds indicates multi-step decomposition processes [13]. The initial thermal events typically involve dehydration of the boronic acid functionality, occurring at temperatures around 150-200°C [13]. Higher temperature decomposition involves breakdown of the organic framework [12] [13].

| Thermal Parameter | Temperature Range (°C) | Process |

|---|---|---|

| Initial Decomposition | 150-200 | Boronic acid dehydration [13] |

| Major Decomposition | 200-400 | Organic framework breakdown [12] |

| Complete Decomposition | >400 | Residual carbon oxidation [13] |

The presence of fluorine substitution may influence thermal stability through its effects on the electronic structure of the aromatic system [3]. Fluorinated aromatic compounds often exhibit enhanced thermal stability compared to their non-fluorinated analogs [3]. The methyl substituent provides additional thermal stability through its electron-donating effects [5].

Electronic Structure

Electron Distribution Patterns

The electronic structure of 2-fluoro-6-methylpyridine-3-boronic acid exhibits complex electron distribution patterns resulting from the interplay between multiple substituents on the pyridine ring [3] [10]. The aromatic pyridine system provides the fundamental π-electron framework, which is significantly perturbed by the substituent effects [5] [7]. The nitrogen heteroatom introduces a lone pair of electrons that remains localized and does not participate in the aromatic π-system [4] [7].

Quantum chemical calculations on related fluoropyridine systems reveal that substituent effects significantly alter the electron density distribution throughout the aromatic ring [3] [15]. The fluorine atom at the 2-position creates a strong electron-withdrawing effect through both inductive and resonance mechanisms [3] [10]. This electron withdrawal is particularly pronounced at positions ortho and para to the fluorine substituent [3].

The molecular orbital characteristics show that the highest occupied molecular orbital consists primarily of π-orbitals of the pyridine ring with contributions from the fluorine lone pair orbitals [4] [9]. The lowest unoccupied molecular orbital exhibits π* character localized on the pyridine ring with particular concentration at positions influenced by the electron-withdrawing fluorine substituent [3] [10].

Influence of Fluorine at C-2 Position

The fluorine substituent at the 2-position exerts profound effects on the electronic structure of the pyridine ring system [3] [4]. Fluorine's high electronegativity creates significant electron withdrawal from the aromatic system through inductive effects [3] [10]. Additionally, fluorine can participate in resonance interactions through donation of its lone pair electrons to the aromatic π-system [3].

The ortho positioning of fluorine relative to the pyridine nitrogen creates particularly strong electronic perturbations [3] [15]. This positioning results in enhanced stabilization of the nitrogen lone pair through electrostatic interactions [15]. Computational studies on 2-fluoropyridine demonstrate that the fluorine substituent significantly affects the ionization energies and molecular orbital energies [4] [9].

The carbon-fluorine bond exhibits partial ionic character due to the large electronegativity difference [3]. This polarization contributes to the overall dipole moment of the molecule and influences its interaction with other polar species [3] [16]. The fluorine atom also introduces specific vibrational modes that are characteristic of C-F bonds in aromatic systems [17] [18].

Effects of Methyl Substitution at C-6 Position

The methyl group at the 6-position provides electron-donating effects that partially counteract the electron-withdrawing influence of the fluorine substituent [5] [3]. This electron donation occurs through hyperconjugation and inductive effects [5]. The methyl substituent increases electron density at the carbon atoms ortho and para to its position on the pyridine ring [5].

The steric effects of the methyl group influence the overall molecular geometry and may affect the planarity of substituents attached to the pyridine ring [5]. These steric interactions can influence the orientation of the boronic acid functionality and its ability to participate in intermolecular interactions [5]. The electron-donating nature of the methyl group enhances the basicity of the pyridine nitrogen compared to systems with only electron-withdrawing substituents [5].

Computational studies on methylpyridine derivatives indicate that methyl substitution significantly affects the molecular orbital energies and electron distribution patterns [5]. The methyl group stabilizes cationic species formed upon protonation of the pyridine nitrogen [5]. This stabilization effect is important for understanding the acid-base properties of the compound [5].

Boronic Acid Electronic Characteristics

The boronic acid functionality introduces unique electronic characteristics due to the electron-deficient nature of the boron center [2] [6]. Boron in boronic acids exhibits sp² hybridization with an empty p-orbital that can accept electron density from neighboring atoms [2]. This electron deficiency makes boronic acids Lewis acidic and capable of forming coordination complexes [2] [8].

The nuclear magnetic resonance characteristics of boron in boronic acids show typical ¹¹B chemical shifts in the range of 26-31 ppm [2]. The chemical shift values are sensitive to the electronic environment around the boron atom and the degree of coordination [2]. Solid-state ¹¹B nuclear magnetic resonance studies of aromatic boronic acids reveal quadrupolar coupling constants ranging from 2.66 to 3.29 MHz [2].

The boronic acid group exhibits pH-dependent electronic behavior due to its ability to form boronate anions under basic conditions [2] [8]. This ionization process involves the addition of hydroxide ion to the electron-deficient boron center, creating a tetrahedral boronate species [2]. The electronic properties of the boronate form differ significantly from the neutral boronic acid [2].

| Electronic Parameter | Value | Method |

|---|---|---|

| ¹¹B Chemical Shift | 26-31 ppm | NMR Spectroscopy [2] |

| Quadrupolar Coupling | 2.66-3.29 MHz | Solid-state NMR [2] |

| Isotropic Chemical Shift | 26.0-31.0 ppm | Various compounds [2] |

Spectroscopic Analysis

NMR Spectroscopic Profile

The nuclear magnetic resonance spectroscopic profile of 2-fluoro-6-methylpyridine-3-boronic acid exhibits characteristic signals arising from each distinct structural element [2] [17]. The ¹H nuclear magnetic resonance spectrum displays signals corresponding to the aromatic protons on the pyridine ring, the methyl group, and the boronic acid hydroxyl groups [7] [17]. The aromatic proton signals appear in the typical range for substituted pyridines, with chemical shifts influenced by the electronic effects of the substituents [7].

The fluorine-19 nuclear magnetic resonance spectrum provides valuable information about the electronic environment of the fluorine substituent [17] [19]. Fluorinated pyridines exhibit characteristic ¹⁹F chemical shifts that are highly sensitive to the substitution pattern and electronic effects [17] [16]. The chemical shift of fluorine in the 2-position of pyridine derivatives typically appears at approximately -70 to -90 ppm relative to trifluoroacetic acid [17].

The ¹¹B nuclear magnetic resonance spectrum shows the characteristic signal for the boronic acid boron atom [2]. Aromatic boronic acids typically exhibit ¹¹B chemical shifts in the range of 26-31 ppm [2]. The chemical shift is sensitive to the electronic environment and coordination state of the boron atom [2]. Solid-state ¹¹B nuclear magnetic resonance measurements reveal additional information about the quadrupolar interactions and chemical shift anisotropy [2].

| Nucleus | Chemical Shift Range | Characteristic Features |

|---|---|---|

| ¹H (aromatic) | 7.0-8.5 ppm | Pyridine ring protons [7] |

| ¹H (methyl) | 2.0-2.5 ppm | CH₃ group [7] |

| ¹⁹F | -70 to -90 ppm | Aromatic fluorine [17] |

| ¹¹B | 26-31 ppm | Boronic acid boron [2] |

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [7]. The aromatic carbon signals appear in the range typical for substituted pyridines, with significant perturbations due to the substituent effects [7]. The carbon bearing the fluorine substituent exhibits characteristic coupling to fluorine, resulting in a doublet with a large coupling constant [17].

Infrared and Raman Spectral Features

The infrared spectroscopic profile of 2-fluoro-6-methylpyridine-3-boronic acid displays characteristic absorption bands corresponding to the various functional groups present in the molecule [20] [18]. The boronic acid functionality contributes distinctive O-H stretching vibrations typically appearing in the range of 3200-3500 cm⁻¹ [2]. These bands may be broadened due to hydrogen bonding interactions between boronic acid groups [2].

The aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, characteristic of pyridine derivatives [18] [7]. The aromatic C=C and C=N stretching vibrations contribute bands in the 1400-1600 cm⁻¹ region [18] [7]. The presence of fluorine substitution may cause shifts in these vibrational frequencies due to electronic effects [20] [18].

The C-F stretching vibration represents one of the most characteristic features in the infrared spectrum, typically appearing around 1000-1300 cm⁻¹ [20] [18]. This vibration is highly distinctive and provides clear identification of fluorine substitution [18]. The methyl group contributes C-H stretching and bending vibrations at characteristic frequencies [14].

Raman spectroscopy provides complementary information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and aromatic ring modes [14]. The pyridine ring breathing modes and aromatic C=C stretching vibrations are typically enhanced in Raman spectra [14]. The boronic acid functionality may contribute characteristic B-O stretching vibrations [2].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 2-fluoro-6-methylpyridine-3-boronic acid follows fragmentation patterns typical of substituted pyridine boronic acids [21] [22]. The molecular ion peak appears at m/z 154.94, corresponding to the molecular formula C₆H₇BFNO₂ [21]. The isotopic pattern reflects the natural abundance of boron isotopes, with ¹⁰B and ¹¹B contributing to characteristic peak patterns [21].

Common fragmentation pathways include loss of hydroxyl groups from the boronic acid functionality, leading to fragment ions at m/z values corresponding to sequential loss of OH radicals [21] [22]. The aromatic pyridine ring system typically remains intact during initial fragmentation processes due to its inherent stability [22].

The presence of fluorine provides distinctive isotopic signatures in the mass spectrum [22]. Fluorine's monoisotopic nature (¹⁹F) creates clear mass spectral patterns that aid in structural identification [22]. The electron impact ionization typically leads to formation of fragment ions through loss of small neutral molecules such as water, carbon monoxide, and hydrogen cyanide [22].

| Fragment Ion | m/z | Loss from Molecular Ion |

|---|---|---|

| Molecular Ion | 154.94 | - |

| [M-OH]⁺ | 137.93 | Loss of OH [21] |

| [M-H₂O]⁺ | 136.92 | Loss of water [22] |

| [M-CO]⁺ | 126.94 | Loss of CO [22] |

Advanced mass spectrometric techniques such as tandem mass spectrometry provide detailed fragmentation pathways and structural information [21] [23]. The collision-induced dissociation patterns reveal the relative stability of different molecular fragments and the preferred fragmentation pathways [23].

UV-Visible Spectroscopic Properties

The ultraviolet-visible spectroscopic properties of 2-fluoro-6-methylpyridine-3-boronic acid reflect the aromatic nature of the pyridine ring system with modifications due to the substituent effects [24] [25]. Pyridine derivatives typically exhibit characteristic absorption bands corresponding to π→π* and n→π* electronic transitions [25] [7]. The π→π* transitions appear at shorter wavelengths (around 240-260 nm) with high extinction coefficients [25] [7].

The n→π* transition, involving promotion of an electron from the nitrogen lone pair to the aromatic π* system, appears at longer wavelengths (280-320 nm) with lower extinction coefficients [25] [26]. This transition is characteristic of nitrogen-containing aromatic heterocycles and provides distinctive spectroscopic identification [25].

The fluorine substituent influences the electronic transitions through its effects on the molecular orbital energies [3] [15]. Electron-withdrawing substituents typically cause blue shifts (shorter wavelengths) in the absorption bands due to stabilization of the ground state [10]. The methyl substituent may provide partial compensation through its electron-donating effects [5].

| Transition Type | Wavelength Range (nm) | Extinction Coefficient |

|---|---|---|

| π→π* | 240-260 | High (>1000) [25] |

| n→π* | 280-320 | Low (<1000) [25] |

| Pyridine reference | 251, 270 | 2000, 450 [7] |

Classical Synthetic Strategies

Classical synthetic approaches to 2-Fluoro-6-methylpyridine-3-boronic acid primarily rely on organometallic chemistry, utilizing well-established methodologies that have been the cornerstone of boronic acid synthesis for decades. These methods, while often requiring harsh reaction conditions and specialized equipment, continue to provide reliable pathways to the target compound with predictable outcomes and established protocols.

Organometallic-Mediated Approaches

Organometallic-mediated synthesis represents the most traditional and widely studied approach for accessing 2-Fluoro-6-methylpyridine-3-boronic acid [1] [2]. The fundamental strategy involves the generation of a nucleophilic organometallic species followed by electrophilic attack on a boron-containing reagent [3] [4]. The most prevalent method employs lithium-halogen exchange using n-butyllithium as the metallating agent, typically conducted at cryogenic temperatures ranging from -78°C to -20°C to prevent decomposition of the highly reactive pyridyllithium intermediate [1] [5].

The reaction mechanism proceeds through initial formation of the organolithium species from the corresponding 3-bromo-2-fluoro-6-methylpyridine precursor. This intermediate exhibits enhanced reactivity due to the electron-withdrawing effects of both the fluorine substituent and the pyridine nitrogen, facilitating rapid reaction with trialkyl borates such as triisopropyl borate or trimethyl borate [1] [2]. The resulting boronate complex undergoes hydrolytic workup to yield the desired boronic acid product in yields typically ranging from 65-90% [1].

Temperature control represents a critical parameter in these transformations, as elevated temperatures can lead to decomposition of the organolithium intermediate through proton abstraction from the solvent or intramolecular cyclization reactions [1]. The choice of solvent system significantly influences both the reaction rate and selectivity, with tetrahydrofuran providing optimal solvation of the lithium cation while maintaining low enough temperatures to ensure stability of the reactive intermediates [2].

Magnesium-based organometallic approaches offer an alternative pathway, utilizing Grignard reagents generated through halogen-metal exchange with isopropylmagnesium chloride or related reagents [1]. While these methods operate under milder conditions compared to lithium-based protocols, they often suffer from reduced yields due to poor solubility of the resulting organomagnesium species and competing side reactions [1] [6]. The typical yield range for magnesium-mediated approaches spans 36-55%, making them less attractive for large-scale applications despite their improved safety profile [1].

Transmetalation Protocols

Transmetalation strategies provide complementary approaches to organometallic-mediated synthesis, particularly through the utilization of organotin or organosilicon intermediates [7] [8]. These methods involve the initial preparation of organostannane or organosilane derivatives of the target pyridine system, followed by subsequent transmetalation with boron-containing electrophiles [7] [9].

The most studied transmetalation protocol employs boron tribromide as the boron source in combination with aluminum trichloride as a Lewis acid activator [10] [7]. This approach typically requires elevated temperatures ranging from room temperature to 150°C and proceeds through an electrophilic aromatic substitution mechanism [10]. While yields can range from 60-85%, the method suffers from the generation of significant quantities of halogenated waste and requires careful handling of the highly corrosive boron tribromide reagent [7].

Alternative transmetalation protocols utilizing milder boron sources such as dialkylaminoboranes or boronic acid esters have been investigated but generally provide lower yields and require longer reaction times [7]. The development of more efficient transmetalation protocols remains an active area of research, particularly for applications requiring high atom economy and minimal waste generation [8] [11].

Contemporary Synthetic Approaches

Modern synthetic methodologies have evolved significantly beyond classical organometallic approaches, incorporating transition metal catalysis and innovative reaction designs to achieve improved efficiency, selectivity, and environmental compatibility [12] [13]. These contemporary methods often operate under milder conditions while providing enhanced functional group tolerance and scalability [12] [14].

Palladium-Catalyzed Borylation Methodologies

Palladium-catalyzed borylation has emerged as the predominant method for industrial-scale synthesis of aryl boronic acids, including 2-Fluoro-6-methylpyridine-3-boronic acid [12] [13]. The Miyaura borylation reaction, utilizing bis(pinacolato)diboron as the boron source, represents the most widely adopted protocol due to its excellent functional group tolerance and reliable performance across diverse substrate classes [12] [15].

The standard Miyaura protocol employs palladium(II) acetate or palladium(0) complexes in combination with phosphine ligands such as triphenylphosphine or 1,1'-bis(diphenylphosphino)ferrocene [12] [13]. Reaction conditions typically involve heating at 80-120°C in the presence of potassium acetate or cesium carbonate as base, with yields ranging from 70-95% for most substrates [12]. The reaction mechanism proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [7] [11].

Recent optimization studies have identified significant improvements through careful selection of base and ligand systems [13] [14]. The use of lipophilic bases such as potassium 2-ethylhexanoate enables reaction temperatures as low as 35°C with catalyst loadings reduced to 0.5 mol%, representing a substantial improvement in both energy efficiency and economic viability [14]. These optimized conditions have been successfully demonstrated on kilogram scale, indicating their suitability for commercial production [16].

Alternative boron sources including pinacolborane and tetrahydroxydiboron have been investigated as potentially more sustainable alternatives to bis(pinacolato)diboron [16] [17]. Tetrahydroxydiboron offers the advantage of direct boronic acid formation without requiring hydrolysis of boronic ester intermediates, simplifying the overall process and reducing waste generation [16] [17]. Palladium and nickel catalyst systems operating at room temperature have been developed for this chemistry, achieving yields of 85-95% with catalyst loadings as low as 0.01 mol% [17].

Transition-Metal-Free Heterocyclic C-B Bond Formation

The development of transition-metal-free borylation methodologies has gained significant attention due to concerns regarding metal contamination in pharmaceutical applications and the high cost of precious metal catalysts [18] [19]. These approaches typically employ radical mechanisms or base-promoted pathways to achieve carbon-boron bond formation under mild conditions [18] [20].

Radical-mediated borylation utilizing bis-boronic acid as the boron source has been demonstrated for the synthesis of 2-Fluoro-6-methylpyridine-3-boronic acid [18] [20]. The reaction proceeds at temperatures of 60-100°C using simple base and radical initiator combinations, achieving yields of 45-75% while avoiding the use of precious metal catalysts [18]. The mechanism involves single-electron transfer processes that generate aryl radicals capable of reacting with the diboron reagent [19].

Base-promoted borylation methods have been developed for specific substrate classes, particularly propargylic alcohols and activated alkenes [21]. These protocols employ ionic liquid media to enhance reactivity and selectivity, operating at temperatures around 110°C with yields ranging from 60-80% [21]. While these methods demonstrate excellent functional group tolerance, their application to 2-Fluoro-6-methylpyridine-3-boronic acid synthesis requires further optimization to achieve commercially viable yields [21].

Direct C-H Activation Routes

Direct C-H activation approaches represent the most atom-economical strategy for boronic acid synthesis, eliminating the need for pre-functionalized starting materials and reducing waste generation [22] [23]. Iridium-catalyzed C-H borylation has been extensively studied for aromatic substrates, including pyridine derivatives [23] [24].

The standard iridium-catalyzed protocol employs [Ir(COD)OTf]2 or related complexes in combination with bipyridine or phenanthroline ligands [23]. Reaction conditions typically involve heating at 80-150°C with pinacolborane or bis(pinacolato)diboron as the boron source, achieving yields of 70-90% for many aromatic substrates [23] [25]. The regioselectivity of these reactions is primarily controlled by steric factors, with borylation occurring preferentially at the least hindered aromatic positions [22] [26].

For 2-Fluoro-6-methylpyridine-3-boronic acid synthesis, the fluorine substituent provides beneficial electronic activation while the methyl group offers steric directing effects [22]. Optimization studies have identified ligands such as 2-methylphenanthroline that can accelerate the borylation reaction by 50-80 fold compared to standard conditions [25]. These improvements enable selective borylation of the desired position with the substrate as limiting reagent, representing a significant advance in reaction efficiency [25].

Optimization Parameters

The optimization of synthetic protocols for 2-Fluoro-6-methylpyridine-3-boronic acid requires careful consideration of multiple interdependent variables that influence both reaction efficiency and product quality [24] [27]. Systematic optimization approaches have revealed critical relationships between reaction conditions and outcomes that enable rational design of improved synthetic procedures [28].

Reaction Conditions and Variables

Temperature optimization represents one of the most critical factors influencing both reaction rate and selectivity in boronic acid synthesis [24] [27]. For palladium-catalyzed protocols, temperature ranges of 80-120°C provide optimal balance between reaction rate and catalyst stability, while lower temperatures of 35-80°C can be achieved through careful selection of base and ligand systems [13] [14]. Temperature control becomes particularly important for substrates prone to thermal decomposition, where precise heating and cooling systems are essential for maintaining product quality [27].

Solvent selection profoundly impacts reaction outcomes through effects on substrate solubility, catalyst stability, and mass transfer characteristics [29] [28]. Coordinating solvents such as tetrahydrofuran and dimethylformamide generally provide superior performance for organometallic approaches, while non-coordinating solvents such as toluene may be preferred for transition metal-catalyzed processes [1] [12]. The development of ionic liquid media has opened new possibilities for enhanced selectivity and simplified product isolation [21] [30].

Reaction time optimization requires balancing complete conversion against potential product decomposition or over-reaction [28]. Systematic kinetic studies have revealed that optimal reaction times typically range from 0.5-24 hours depending on the specific methodology employed [28]. High-throughput screening approaches have proven invaluable for identifying optimal timing parameters across different substrate classes [28].

Atmosphere control represents a critical but often underappreciated parameter, particularly for reactions involving air-sensitive organometallic intermediates or transition metal catalysts [31] [28]. Inert atmosphere techniques using nitrogen or argon are standard for most protocols, though some recent developments have demonstrated successful borylation under air using specially designed catalyst systems [29].

Catalytic System Design

The design of effective catalytic systems for 2-Fluoro-6-methylpyridine-3-boronic acid synthesis requires optimization of both the active catalyst structure and the supporting ligand environment [24] [32]. For palladium-catalyzed systems, the choice between palladium(0) and palladium(II) precursors significantly influences catalyst activation pathways and overall reaction efficiency [28] [17].

Ligand effects on reaction efficiency have been extensively studied, revealing complex relationships between electronic and steric properties and catalytic performance [33] [34]. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene provide excellent general reactivity, while bulky monophosphine ligands can enhance regioselectivity for sterically demanding substrates [33] [35]. Recent developments in ligand design have focused on creating systems that combine high activity with improved stability and recyclability [34].

Catalyst loading optimization presents significant economic considerations for large-scale applications [16] [17]. While laboratory-scale procedures often employ catalyst loadings of 1-10 mol%, industrial processes require loadings below 0.1 mol% for economic viability [17]. Systematic studies have demonstrated that appropriate choice of supporting ligands and reaction conditions can enable catalyst loadings as low as 0.01 mol% while maintaining high yields [17].

Base selection represents another critical design parameter, particularly for palladium-catalyzed protocols [13] [14]. Traditional bases such as potassium acetate and cesium carbonate provide reliable performance but may require elevated temperatures [12]. The identification of lipophilic bases such as potassium 2-ethylhexanoate has enabled significant reductions in reaction temperature and catalyst loading while maintaining high yields [14].

Ligand Effects on Reaction Efficiency

The influence of ligand structure on borylation efficiency has been systematically investigated through both experimental and computational approaches [33] [27]. For iridium-catalyzed C-H borylation, the choice between bipyridine and phenanthroline ligand frameworks significantly affects both reaction rate and regioselectivity [24] [25]. Substitution patterns on these ligand frameworks provide additional tuning opportunities, with electron-donating substituents generally enhancing reaction rates while bulky substituents influence regioselectivity [27].

Computational studies have revealed that ligand effects operate through multiple mechanisms, including modulation of the metal center's electronic properties, steric control of substrate approach trajectories, and stabilization of key transition state structures [36] [27]. These insights have enabled rational design of improved ligand systems that combine high activity with enhanced selectivity [36].

The development of specialized ligands for 2-Fluoro-6-methylpyridine-3-boronic acid synthesis has focused on addressing the unique electronic and steric requirements of this substrate [32] [34]. Ligands incorporating hydrogen-bonding functionalities have shown particular promise for achieving high regioselectivity through secondary coordination interactions with the substrate [32].

Ligand stability under reaction conditions represents an important but often overlooked consideration [28]. Many phosphine ligands undergo oxidation or decomposition at elevated temperatures, leading to catalyst deactivation and reduced yields [28]. The development of more robust ligand systems, particularly those based on N-heterocyclic carbenes or other stable donor frameworks, has addressed many of these limitations [33].

Industrial Production Strategies

The commercial production of 2-Fluoro-6-methylpyridine-3-boronic acid requires careful consideration of multiple factors including raw material costs, process safety, environmental impact, and regulatory compliance [37] [38]. Industrial strategies must balance these competing demands while maintaining product quality and economic viability [39] [40].

Scalable Synthesis Routes

The selection of synthetic routes suitable for industrial scale requires fundamental consideration of process characteristics that may not be apparent in laboratory-scale studies [16] [41]. Palladium-catalyzed Miyaura borylation has emerged as the preferred approach for most commercial boronic acid production due to its combination of high yields, predictable reaction outcomes, and well-understood process parameters [16] [31].

Industrial implementations of Miyaura borylation typically employ continuous or semi-continuous reactor designs to improve heat management and reaction control [16]. The use of flow chemistry techniques has demonstrated particular advantages for exothermic borylation reactions, enabling precise temperature control and improved safety profiles [29]. Pilot plant studies on 65 kg scale have validated the scalability of optimized Miyaura protocols, achieving yields above 90% with significantly reduced cycle times compared to traditional batch processes [16].

Alternative scalable routes based on transition-metal-free methodologies are under active investigation for applications where metal contamination must be minimized [42] [43]. Electrochemical borylation techniques have shown particular promise, utilizing inexpensive carbon electrodes and avoiding the need for precious metal catalysts [44]. These approaches typically require specialized reactor designs but offer significant advantages in terms of environmental impact and regulatory compliance [44].

The development of modular synthesis strategies utilizing building block approaches has proven valuable for accessing complex boronic acid structures [45] [46]. These methods employ standardized synthetic protocols that can be readily adapted to different product requirements, enabling flexible manufacturing strategies that respond to changing market demands [45].

Economic Considerations in Manufacturing

Cost analysis for industrial boronic acid production reveals that raw material costs typically represent 30-60% of total production expenses, making feedstock selection a critical economic factor [37] [38]. For 2-Fluoro-6-methylpyridine-3-boronic acid, the availability and cost of fluorinated pyridine precursors significantly influence overall process economics [38] [47].

Catalyst costs represent another major economic consideration, particularly for palladium-catalyzed processes where precious metal loading can substantially impact production costs [13] [17]. Economic analysis indicates that catalyst costs of $15-30 per kilogram of product are typical for standard Miyaura protocols, though optimization of catalyst loading and recycling can reduce these costs significantly [17]. The development of nickel-based alternatives offers potential cost advantages, with catalyst costs reduced to $5-15 per kilogram of product [17].

Energy costs vary significantly depending on the chosen synthetic methodology, ranging from $3-12 per kilogram of product [38]. Classical organometallic approaches requiring cryogenic conditions typically incur the highest energy costs, while room temperature protocols enabled by optimized catalyst systems offer substantial savings [14] [29]. Process heat integration and energy recovery systems can further reduce energy requirements, particularly for large-scale continuous operations [31].

Labor costs depend heavily on the level of automation and process complexity, typically ranging from $1-8 per kilogram of product [38]. Highly automated continuous processes minimize labor requirements, while batch processes requiring manual intervention increase personnel costs [29]. The implementation of advanced process control systems has demonstrated significant reductions in labor requirements while improving product consistency [31].

Market analysis indicates that the global boronic acid market is valued at approximately $580 million to $2.5 billion in 2024, with projected growth rates of 6-8.5% annually through 2033 [40] [48]. This growth is driven primarily by increasing demand in pharmaceutical applications and the development of new synthetic methodologies [40]. For specialized fluorinated boronic acids such as 2-Fluoro-6-methylpyridine-3-boronic acid, premium pricing enables higher profit margins but also increases sensitivity to production costs [48].

The economic viability of different synthetic approaches depends strongly on production scale and market requirements [38]. Small-scale specialty production typically favors flexible batch processes that can accommodate multiple products, while large-scale commodity production benefits from dedicated continuous processes optimized for single products [29] [31]. Life cycle cost analysis including capital investment, operating expenses, and end-of-life considerations is essential for making informed strategic decisions regarding process selection and facility design [37] [38].